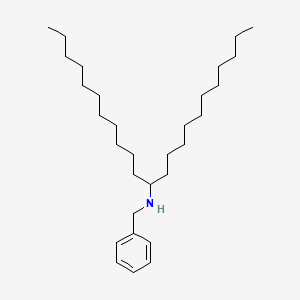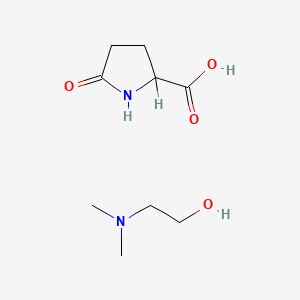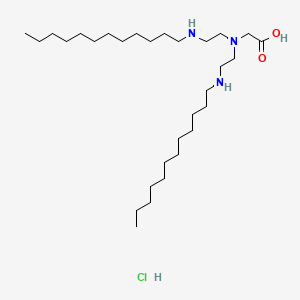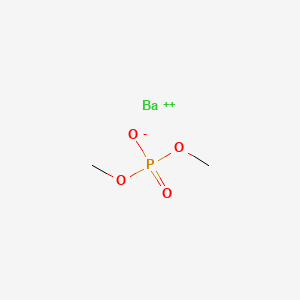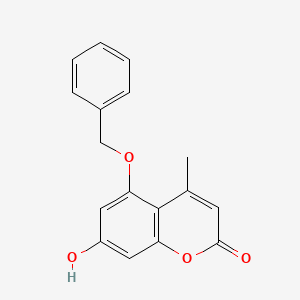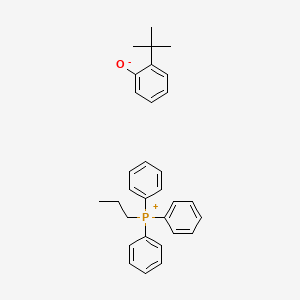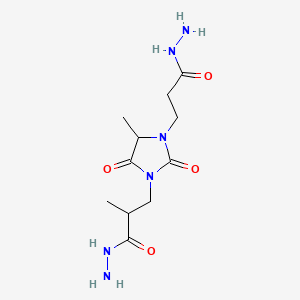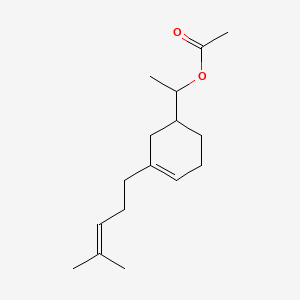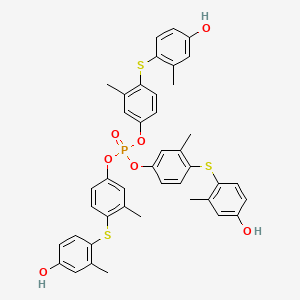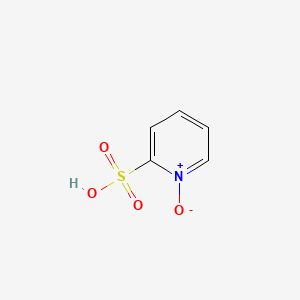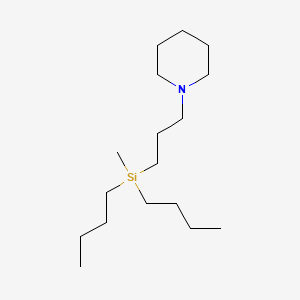
Piperidine, 1-(3-dibutylmethylsilyl)propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine, 1-(3-dibutylmethylsilyl)propyl- is an organic compound that belongs to the class of piperidine derivatives Piperidine itself is a six-membered heterocyclic amine, which is widely used in pharmaceuticals and as a building block in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-(3-dibutylmethylsilyl)propyl- typically involves multi-step organic reactions. One common method is the reaction of piperidine with a suitable silylating agent, such as dibutylmethylchlorosilane, in the presence of a base like triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Piperidine, 1-(3-dibutylmethylsilyl)propyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the silicon atom, where the silyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, alkoxides, and amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane derivatives.
Scientific Research Applications
Piperidine, 1-(3-dibutylmethylsilyl)propyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Piperidine, 1-(3-dibutylmethylsilyl)propyl- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, widely used in pharmaceuticals and organic synthesis.
Pyrrolidine: A five-membered ring analog of piperidine, also used in drug development.
Piperazine: A six-membered ring compound with two nitrogen atoms, used in pharmaceuticals.
Uniqueness
Piperidine, 1-(3-dibutylmethylsilyl)propyl- is unique due to the presence of the silyl group, which imparts distinct chemical properties and potential applications. The silyl group can enhance the compound’s stability, reactivity, and biological activity, making it a valuable tool in various scientific research fields.
Properties
CAS No. |
37006-56-7 |
|---|---|
Molecular Formula |
C17H37NSi |
Molecular Weight |
283.6 g/mol |
IUPAC Name |
dibutyl-methyl-(3-piperidin-1-ylpropyl)silane |
InChI |
InChI=1S/C17H37NSi/c1-4-6-15-19(3,16-7-5-2)17-11-14-18-12-9-8-10-13-18/h4-17H2,1-3H3 |
InChI Key |
UIIPGABLRMQINQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Si](C)(CCCC)CCCN1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


